![molecular formula C10H6ClN3O3S B3130176 N-[(2-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-65-9](/img/structure/B3130176.png)
N-[(2-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
Overview
Description
“N-[(2-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide” is a chemical compound with the molecular formula C10H6ClN3O3S and a molecular weight of 283.69 . It is also known by other names such as (1,2,3-thiadiazol-4-yl)formamido 2-chlorobenzoate and Benzoic acid, 2-chloro-, (1,2,3-thiadiazol-4-ylcarbonyl)azanyl ester .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance, novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the benzothiazole class demonstrated moderate to good inhibition against a range of pathogenic bacterial and fungal strains. The antimicrobial activity was assessed using the serial plate dilution method, indicating that triazolo-thiadiazole derivatives were more active than 1,3,4-oxadiazole derivatives against all tested pathogens (Gilani et al., 2011).
Anticancer Activity
The synthesis and evaluation of 3,5-bis(indolyl)-1,2,4-thiadiazoles for their cytotoxicity against selected human cancer cell lines revealed that these derivatives, particularly the compound with 4-chlorobenzyl and methoxy substituents, exhibited potent activity. This indicates the potential of thiadiazole derivatives in anticancer drug development (Kumar et al., 2011).
Synthesis Methodologies
Research has focused on developing efficient synthetic methodologies for thiadiazoles, which are valuable in medicinal chemistry. For instance, the oxidative dimerization of carbothioamides using Oxone as an oxidant facilitated the synthesis of 1,2,4-thiadiazoles efficiently. This method provides a cost-effective, environmentally safe approach to synthesizing these compounds (Yoshimura et al., 2014).
Nematocidal Activity
Novel oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Compounds demonstrated good activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Antituberculosis Activity
A study on N-(5-Chlorobenzo[d]oxazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogues revealed potent inhibitory activity against Mtb H37Rv, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the potential of thiadiazole derivatives as promising candidates for anti-tuberculosis therapy (Li et al., 2020).
properties
IUPAC Name |
(thiadiazole-4-carbonylamino) 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)10(16)17-13-9(15)8-5-18-14-12-8/h1-5H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSGAQJHOJXGFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ONC(=O)C2=CSN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209474 | |
Record name | (1,2,3-Thiadiazol-4-ylcarbonyl)azanyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
341965-65-9 | |
Record name | (1,2,3-Thiadiazol-4-ylcarbonyl)azanyl 2-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341965-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2,3-Thiadiazol-4-ylcarbonyl)azanyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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